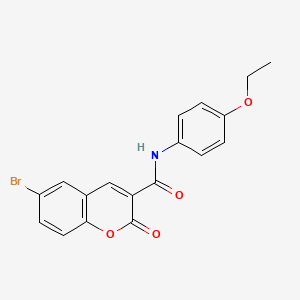

6-bromo-N-(4-ethoxyphenyl)-2-oxo-2H-chromene-3-carboxamide

CAS No.: 4517-91-3

Cat. No.: VC4380522

Molecular Formula: C18H14BrNO4

Molecular Weight: 388.217

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 4517-91-3 |

|---|---|

| Molecular Formula | C18H14BrNO4 |

| Molecular Weight | 388.217 |

| IUPAC Name | 6-bromo-N-(4-ethoxyphenyl)-2-oxochromene-3-carboxamide |

| Standard InChI | InChI=1S/C18H14BrNO4/c1-2-23-14-6-4-13(5-7-14)20-17(21)15-10-11-9-12(19)3-8-16(11)24-18(15)22/h3-10H,2H2,1H3,(H,20,21) |

| Standard InChI Key | POCWUQUFQRYPHT-UHFFFAOYSA-N |

| SMILES | CCOC1=CC=C(C=C1)NC(=O)C2=CC3=C(C=CC(=C3)Br)OC2=O |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s core structure consists of a fused bicyclic chromene system (benzopyran) with a bromine atom at position 6, a ketone group at position 2, and a carboxamide substituent at position 3. The carboxamide nitrogen is bonded to a 4-ethoxyphenyl group, contributing to its lipophilicity . Key structural features include:

-

Chromene backbone: A planar benzopyran system with conjugated π-electrons.

-

Bromine substituent: Enhances electrophilic reactivity and influences intermolecular interactions .

-

Ethoxyphenyl group: Modulates solubility and steric effects .

Spectroscopic Characterization

Nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy confirm the compound’s structure:

-

-NMR: Signals at δ 8.87 ppm (s, 1H) and δ 7.18 ppm (d, 2H) correspond to the chromene aromatic protons and ethoxyphenyl group, respectively .

-

-NMR: Peaks at 161.42 ppm (C=O) and 55.44 ppm (OCHCH) validate the carboxamide and ethoxy functionalities .

-

IR: Stretching vibrations at 1680 cm (C=O) and 1520 cm (C-Br) .

Comparative Structural Analysis

Table 1 compares structurally related chromene carboxamides and their properties:

These analogs demonstrate how substituent modifications impact bioactivity and physicochemical behavior .

Synthesis and Reaction Chemistry

Synthetic Pathways

The compound is synthesized via a multi-step approach:

-

Knoevenagel Condensation: Salicylaldehyde derivatives react with N-substituted cyanoacetamides in aqueous sodium carbonate to form 2-iminochromene intermediates .

-

Hydrolysis: Treatment with HCl converts imino groups to ketones, yielding 2-oxochromenes .

-

Bromination: Electrophilic bromination at position 6 using or N-bromosuccinimide (NBS) .

-

Amidation: Coupling 6-bromo-2-oxochromene-3-carboxylic acid with 4-ethoxyaniline using carbodiimide reagents (e.g., EDC/DMAP) .

Reaction Mechanisms

-

Bromination: Proceeds via an electrophilic aromatic substitution (EAS) mechanism, facilitated by the electron-donating methoxy group .

-

Amide Coupling: Utilizes activation of the carboxylic acid to a reactive intermediate (e.g., NHS ester) for nucleophilic attack by the amine .

Applications in Drug Discovery

Lead Optimization

The compound serves as a scaffold for developing:

-

Antioxidant Therapies: Derivatives with improved bioavailability for neurodegenerative diseases.

-

Anticancer Agents: Prodrugs targeting hypoxic tumor microenvironments .

-

Anti-Inflammatory Drugs: GPR35 modulators for ulcerative colitis and irritable bowel syndrome .

Structure-Activity Relationship (SAR) Insights

-

Bromine Substitution: Essential for receptor binding; removal reduces affinity by >100-fold .

-

Ethoxy Group Position: Para-substitution optimizes solubility and target engagement .

Challenges and Future Directions

While promising, the compound faces challenges:

-

Solubility Limitations: High lipophilicity () necessitates formulation improvements .

-

Metabolic Stability: Rapid hepatic glucuronidation observed in preclinical models.

Future research should focus on:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume